Thermodynamic Stability: 1-Bromo-2,3-dimethylbut-2-ene vs. 3-Bromo-2,3-dimethylbut-1-ene
In allylic bromination reactions, 1-bromo-2,3-dimethylbut-2-ene is the thermodynamically favored product over its isomer 3-bromo-2,3-dimethylbut-1-ene [1]. This stability advantage dictates product distribution and is crucial for synthetic planning where a single isomer is desired.
| Evidence Dimension | Relative Thermodynamic Stability |
|---|---|
| Target Compound Data | Thermodynamic product; more stable |
| Comparator Or Baseline | 3-Bromo-2,3-dimethylbut-1-ene; less stable |
| Quantified Difference | Qualitative difference in stability; 1-bromo isomer is the thermodynamic product and major product at elevated temperatures |
| Conditions | Hydrobromination of 2,3-dimethyl-1,3-butadiene at elevated temperatures |
Why This Matters
Knowledge of thermodynamic product distribution is essential for optimizing reaction conditions to maximize yield and minimize purification challenges.
- [1] Studocu. Organic Chemistry II (CHEM 2312) - Reaction of 2,3-dimethyl-1,3-butadiene with HBr. View Source
